molecular formula C17H19NO2 B11177782 2-ethoxy-N-(1-phenylethyl)benzamide

2-ethoxy-N-(1-phenylethyl)benzamide

Cat. No.: B11177782
M. Wt: 269.34 g/mol
InChI Key: CHDBZNZUQCQBPE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethoxy group attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-phenylethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is considered green, rapid, and highly efficient . Another method involves mixing benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide in water. This aqueous reaction avoids the use of organic solvents, making it more environmentally friendly .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-phenylethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the ethoxy group and phenylethyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antioxidant and antibacterial activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-ethoxy-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-12-8-7-11-15(16)17(19)18-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

CHDBZNZUQCQBPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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